Intracellular Antileishmanial Potency – 3-Acetoxy vs. 4-Acetoxy-3-Methoxy Styrylquinoline (E3 vs. E2)
In a comparative study of three synthetic 2-styrylquinolines evaluated against intracellular amastigotes of Leishmania (Viannia) panamensis by flow cytometry, the compound bearing a 3-acetoxyphenyl substituent (designated E3) achieved an EC₅₀ of 1.4 µg/mL [1]. By contrast, the 4-acetoxy-3-methoxyphenyl analog (E2) required an EC₅₀ of 68.1 µg/mL under identical assay conditions [1]. This represents a 48.6-fold improvement in potency associated specifically with the 3-acetoxy substitution pattern.
| Evidence Dimension | Intracellular antileishmanial potency (EC₅₀) |
|---|---|
| Target Compound Data | EC₅₀ = 1.4 µg/mL (compound E3: 2-(2-(3-acetoxyphenyl)ethenyl)quinoline) |
| Comparator Or Baseline | EC₅₀ = 68.1 µg/mL (compound E2: 2-[(E)-2-(4-acetyloxy-3-methoxyphenyl)ethenyl]quinoline) |
| Quantified Difference | 48.6-fold lower EC₅₀ for target compound |
| Conditions | Intracellular amastigotes of L. (V) panamensis; flow cytometry; Probit method; in vitro |
Why This Matters
This ~49-fold potency gap underscores the critical role of acetoxy regiochemistry: simple interchange with the 4-acetoxy-3-methoxy analog would yield a compound nearly two orders of magnitude less effective, directly impacting lead selection and hit-to-lead SAR.
- [1] Sánchez EL, et al. Compuestos sintéticos del tipo de estirilquinolinas con actividades leishmanicida y citotóxica. Biomédica. 2014;34(4):605-611. View Source
